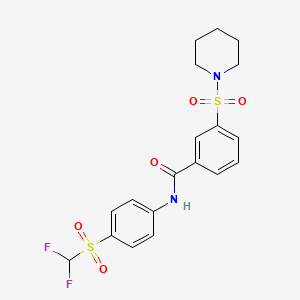
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of difluoromethyl and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the difluoromethyl sulfonyl intermediate: This step involves the reaction of a suitable aromatic compound with difluoromethyl sulfonyl chloride under controlled conditions.
Coupling with piperidin-1-ylsulfonyl benzamide: The intermediate is then reacted with piperidin-1-ylsulfonyl benzamide in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
生物活性
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by case studies and detailed research findings.
Chemical Structure
The molecular formula of this compound is C17H17F2N3O3S2, with a molecular weight of 385.5 g/mol. The compound features a piperidine ring substituted with sulfonyl groups, which are critical for its biological activity.
1. Antibacterial Activity
Research has demonstrated that compounds containing sulfonamide and piperidine moieties exhibit notable antibacterial properties. In a study evaluating various derivatives, several showed strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth. For instance, derivatives with similar structural features were reported to have IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains .
2. Antitumor Activity
The compound's potential as an antitumor agent has been investigated through structure-activity relationship (SAR) studies. For example, benzamide derivatives similar to this compound have shown significant inhibitory effects in HepG2 cancer cells, with IC50 values as low as 0.12 µM, indicating strong apoptotic activity through the upregulation of cleaved caspase-3 and HIF-1α pathways .
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it demonstrates potent inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urea cycle disorders, respectively. In related studies, compounds with similar structures exhibited strong AChE inhibition with IC50 values significantly lower than standard inhibitors .
Case Study 1: Antibacterial Screening
A series of synthesized piperidine derivatives were screened for antibacterial activity against multiple strains. The results indicated that compounds featuring the difluoromethyl sulfonyl group had enhanced efficacy against gram-positive bacteria compared to controls like ciprofloxacin.
Case Study 2: Antitumor Mechanism Elucidation
In vitro studies on HepG2 cells revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation. This underscores the potential of this compound in cancer therapeutics.
Summary of Biological Activities
属性
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFBUPLEGVABT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














